(Hepta-1,5-dien-1-yl)benzene

Description

BenchChem offers high-quality (Hepta-1,5-dien-1-yl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Hepta-1,5-dien-1-yl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

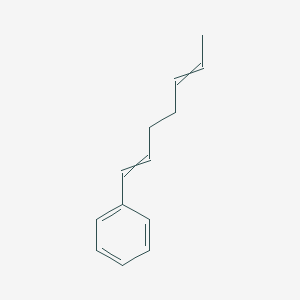

Structure

3D Structure

Properties

CAS No. |

68060-15-1 |

|---|---|

Molecular Formula |

C13H16 |

Molecular Weight |

172.27 g/mol |

IUPAC Name |

hepta-1,5-dienylbenzene |

InChI |

InChI=1S/C13H16/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h2-3,6-12H,4-5H2,1H3 |

InChI Key |

GVPBMANYQOWHIQ-UHFFFAOYSA-N |

Canonical SMILES |

CC=CCCC=CC1=CC=CC=C1 |

Origin of Product |

United States |

Structural Classification and Nomenclature Within Polyene Systems

(Hepta-1,5-dien-1-yl)benzene is classified as a substituted polyene. The parent chain is a heptadiene, a seven-carbon chain containing two carbon-carbon double bonds. The presence of the phenyl group designates it as a phenyl-substituted derivative. The nomenclature specifies the location of the double bonds at the first and fifth positions of the heptane (B126788) chain, and the phenyl group's attachment at the first carbon.

The precise geometry of the double bonds, designated as E (entgegen, or opposite) or Z (zusammen, or together), is crucial for defining the specific isomer. For instance, (E)-1-phenylhepta-1,5-diene is a specific stereoisomer. The systematic IUPAC name for this compound clearly communicates its structural features. The PubChem database provides information on related isomers, such as (Hepta-1,6-dien-1-yl)benzene and (Hepta-1,2-dien-3-yl)benzene, highlighting the diversity within this class of compounds. nih.govnih.gov

Table 1: Physicochemical Properties of (Hepta-1,6-dien-1-yl)benzene (Isomer)

| Property | Value |

| Molecular Formula | C13H16 |

| Molecular Weight | 172.27 g/mol |

| XLogP3 | 4.5 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 0 |

| Rotatable Bond Count | 5 |

| Exact Mass | 172.125200510 |

| Monoisotopic Mass | 172.125200510 |

| Topological Polar Surface Area | 0 Ų |

| Heavy Atom Count | 13 |

| Data sourced from PubChem CID 53759733 for the isomeric (Hepta-1,6-dien-1-yl)benzene. |

Strategic Importance in Modern Organic Synthesis and Materials Research

While direct applications of (hepta-1,5-dien-1-yl)benzene are not widely documented, its structural motifs are found in more complex molecules with significant biological activity. For instance, derivatives of phenylheptadienones are found in natural products and have been investigated for their pharmacological properties. rsc.org The diene system in (hepta-1,5-dien-1-yl)benzene offers a platform for various chemical transformations, making it a potentially valuable building block in organic synthesis.

The synthesis of such phenyl-diene systems often relies on powerful carbon-carbon bond-forming reactions. Organometallic cross-coupling reactions, such as the Suzuki, Negishi, and Heck reactions, are cornerstone methods for constructing the bond between the phenyl group and the diene chain. nih.govoup.com These reactions offer a high degree of control over the stereochemistry of the resulting double bonds. The synthesis of related structures, like 1-phenylhepta-1,5-diene, has been noted in the context of electrocyclic rearrangements, indicating its potential role in the formation of cyclic systems. thieme-connect.de

The presence of both a conjugated system (the styrenyl moiety) and an isolated double bond allows for selective chemical modifications. The conjugated portion can participate in reactions like Diels-Alder cycloadditions, while the isolated double bond can be targeted for reactions such as epoxidation or hydrogenation under specific conditions. This differential reactivity is a key aspect of its strategic importance in synthetic design.

Current Research Landscape and Emerging Trends in Dienylbenzene Chemistry

Regioselective and Stereoselective Construction of the Dienylbenzene Skeleton

The core task in synthesizing dienylbenzenes is the exact placement of the carbon-carbon double bonds and the controlled formation of the link between the phenyl ring and the diene chain.

Transition Metal-Catalyzed Carbon-Carbon Bond Forming Reactions

Transition metal catalysis provides a powerful toolkit for forging carbon-carbon bonds with high precision, essential for building the dienylbenzene framework. sioc-journal.cn

Palladium-catalyzed cross-coupling reactions are fundamental for creating the alkenyl-aryl bond. acs.org Prominent methods include the Suzuki, Heck, and Stille reactions, which are widely used to form carbon-carbon bonds between various organoboron compounds and alkenes. organic-chemistry.orgmdpi.com

Suzuki Coupling: This reaction pairs an aryl halide with an alkenylboronic acid or ester. uwindsor.ca It is highly effective for creating dienes stereoselectively. organic-chemistry.org The choice of palladium catalyst and ligands is crucial for success. uwindsor.ca

Heck Reaction: This methodology directly couples an aryl halide with an alkene. mdpi.com It is a versatile method for preparing a wide range of 1,3-dienes. organic-chemistry.org

Stille Coupling: This reaction involves coupling an organotin compound with an organic halide, catalyzed by palladium.

Negishi Coupling: This involves the reaction of an organozinc compound with an organic halide, catalyzed by nickel or palladium. mdpi.com

These reactions offer reliable pathways to synthesize arylated alkenes and conjugated dienes. acs.org

Olefin metathesis is a versatile reaction for rearranging carbon-carbon double bonds, with applications in synthesizing complex molecules and polymers. fiveable.meevitachem.com Ring-closing metathesis (RCM) and cross-metathesis (CM) are particularly relevant for constructing dienylbenzene skeletons. sigmaaldrich.com

The efficacy of olefin metathesis is heavily reliant on the catalyst. Ruthenium-based catalysts are favored for their stability and tolerance of various functional groups. sigmaaldrich.com The development of these catalysts has been pivotal, earning Chauvin, Grubbs, and Schrock the 2005 Nobel Prize in Chemistry. sigmaaldrich.com

| Catalyst | Description | Efficacy in Dienylbenzene Formation |

| Grubbs' First Generation Catalyst | A ruthenium-based catalyst with two phosphine (B1218219) ligands. sigmaaldrich.com | Effective for many metathesis reactions, including RCM and CM, but may be less active for sterically demanding or electron-poor olefins. sigmaaldrich.comuniovi.es |

| Grubbs' Second Generation Catalyst | Features an N-heterocyclic carbene (NHC) ligand, providing higher activity and stability. sigmaaldrich.com | Shows excellent reactivity for a broader range of substrates, including those that are sterically hindered. sigmaaldrich.com |

| Hoveyda-Grubbs Catalysts | Incorporates a chelating isopropoxystyrene ligand, leading to increased stability and allowing for catalyst recycling. sigmaaldrich.com | These are highly active and stable, initiating readily at lower temperatures and are efficient for electron-deficient substrates. sigmaaldrich.comsigmaaldrich.com |

Controlling the E/Z stereochemistry of the double bonds formed is a critical challenge in olefin metathesis. thieme-connect.com While thermodynamic control often favors the more stable E (trans) isomer, kinetic control can be used to form the Z (cis) isomer. fiveable.memdpi.com Recent advances in catalyst design, particularly the development of stereoretentive ruthenium catalysts with dithiolate ligands, have enabled significant control over the geometry of the resulting olefin. thieme-connect.comnih.govrsc.org These catalysts can preserve the stereochemistry of the starting olefin, allowing for the synthesis of all-cis or all-trans products. nih.govrsc.org

Olefin Metathesis Strategies: Ring-Closing and Cross-Metathesis

Green Chemical Synthesis Routes for Phenyl-Heptadienes

In alignment with the principles of green chemistry, there is a growing focus on developing environmentally benign synthetic methods. wjpmr.comnih.gov This involves using safer solvents like water or ionic liquids, employing renewable starting materials, and utilizing energy-efficient processes such as microwave-assisted synthesis. nih.govchemistryjournals.net For phenyl-heptadienes, this can include performing catalytic reactions in aqueous media or using recyclable, solid-supported catalysts to minimize waste and environmental impact. researchgate.netd-nb.info The concept of isomerizing metathesis, which combines an isomerization catalyst with a metathesis catalyst, allows for the use of renewable resources like fatty acids and natural allyl arenes to produce valuable olefins and styrenes. ruhr-uni-bochum.de

Solvent-Free and Solid-Support Reaction Environments

The principles of green chemistry have driven the adoption of solvent-free and solid-support reaction conditions to reduce the environmental impact of chemical synthesis. tandfonline.comfigshare.comtandfonline.com These methods eliminate the need for often hazardous and volatile organic solvents, simplifying purification procedures and, in many cases, enhancing reaction rates.

Solid-support synthesis, in particular, offers significant advantages by anchoring a reactant to an inert matrix, which facilitates the removal of excess reagents and byproducts through simple filtration. chimia.ch This technique has been successfully applied to the synthesis of curcumin analogs, which are 1,7-bis(substituted phenyl)-1,6-heptadiene-3,5-diones. tandfonline.comfigshare.comtandfonline.com In these syntheses, silica-sulfuric acid acts as a solid support and catalyst, enabling the reaction to proceed efficiently under solvent-free conditions. tandfonline.comfigshare.com This approach highlights the dual benefit of using a solid support that also possesses catalytic activity, streamlining the synthetic process. Adapting solution-phase reactions to solid-phase techniques requires careful consideration of factors like the point of attachment to the resin, compatibility of the resin with reagents, and the final cleavage of the product from the support. chimia.ch

| Reactant 1 | Reactant 2 | Support/Catalyst | Conditions | Product Type | Reference |

| Substituted Benzaldehyde | Acetylacetone | Silica-Sulfuric Acid | Solvent-free | 1,7-bis(substituted phenyl)1,6-heptadiene-3,5-dione | tandfonline.comfigshare.com |

This interactive table summarizes the conditions for the solid-support synthesis of phenyl-heptadiene analogs.

Heterogeneous Catalysis in Sustainable Dienylbenzene Synthesis

Heterogeneous catalysis, where the catalyst's phase differs from that of the reactants, is a cornerstone of sustainable chemical production. wikipedia.org These catalysts, typically solids, are easily separated from the reaction mixture, allowing for their recovery and reuse, which is both economically and environmentally advantageous. wikipedia.orgrsc.org The production of a vast majority of chemicals by volume relies on solid catalysts. wikipedia.org

In the context of dienylbenzene synthesis, heterogeneous catalysts are employed to promote various transformations with high selectivity. For instance, silica (B1680970) sulfuric acid has been demonstrated as an efficient heterogeneous catalyst for the solvent-free synthesis of curcuminoids, which contain the phenyl-heptadiene framework. tandfonline.com Furthermore, heterogeneous hydrogenation catalysts are crucial for the selective reduction of diolefins to monoolefins, a key transformation in managing the degree of unsaturation in these systems. google.com Research into the catalytic oxidative acetoxylation of analogous structures like octa-1,3-dienylbenzene further showcases the application of heterogeneous catalysts in functionalizing dienylbenzenes. researchgate.net The design of these catalysts often involves supporting metal nanoparticles on various materials to create active and stable systems for reactions like hydrogenation. escholarship.org

| Catalyst Type | Reactants | Reaction Type | Key Advantage | Reference |

| Solid Acid (e.g., Silica-Sulfuric Acid) | Aldehydes, Ketones | Condensation | Solvent-free conditions, reusability | tandfonline.com |

| Supported Metal | Diolefins (e.g., Dienylbenzenes) | Selective Hydrogenation | Control over product saturation, catalyst recovery | google.com |

| Metal-based Catalysts | Octa-1,3-dienylbenzene | Oxidative Acetoxylation | Functionalization of the diene system | researchgate.net |

This interactive table presents examples of heterogeneous catalysts used in the synthesis and transformation of dienylbenzenes.

Transformative Approaches from Precursor Molecules

Transformative synthetic routes build the target molecule's carbon skeleton through strategic bond-forming events, often involving intramolecular rearrangements or cyclizations. These methods can generate complex structures with high stereochemical control from relatively simple acyclic precursors.

Anionic Cyclization and Related Intramolecular Processes

Anionic cyclizations are powerful methods for ring formation, initiated by the generation of a carbanion that subsequently attacks an intramolecular electrophilic site. The electrocyclization of heptatrienyl anions to form functionalized cycloheptadienes represents a key example of this approach. researchgate.net Historically, these reactions required strong bases, limiting their functional group compatibility. researchgate.net However, recent studies have shown that placing electron-withdrawing groups at strategic positions on the heptatriene backbone can lower the reaction's energy barrier, allowing it to proceed under milder, and even catalytic, basic conditions. researchgate.net

The reactivity in these cyclizations can differ between aliphatic and aromatic substrates, with aromatic variants sometimes proceeding with only catalytic amounts of base. researchgate.net This is attributed to the relative stabilities of the acyclic and cyclic anions involved. Other related processes include the anionic polymerization of phenyl-substituted dienes, where cyclization can occur within the polymer chain. rsc.org Intramolecular cyclization can also be initiated from precursors like (arylmethylidene)cyclopropanes, where deprotonation with a strong base triggers the formation of substituted isoquinolinones. colab.ws

Electrocyclization Reactions for Conjugated Polyene Assembly

Electrocyclization reactions are pericyclic processes that involve the intramolecular cyclization of a conjugated polyene to form a cyclic compound with one more sigma bond and one fewer pi bond. openstax.orglibretexts.org These reactions are governed by the Woodward-Hoffmann rules, which predict the stereochemical outcome based on whether the reaction is induced by heat (thermal) or light (photochemical). rsc.org

The assembly of conjugated polyenes is a critical step for subsequent electrocyclization. For example, a conjugated triene can cyclize to form a cyclohexadiene. openstax.orglibretexts.org A notable application is the 8π-6π electrocyclization cascade, which can rapidly generate complex bicyclic systems from linear polyene precursors. rsc.orgnih.gov This type of cascade has been implicated in the biosynthesis of numerous natural products. rsc.org The synthesis of complex molecules often involves the thermal or photochemical treatment of a precursor polyene. For instance, (2E,4Z,6E)-2,4,6-octatriene thermally cyclizes to yield cis-5,6-dimethyl-1,3-cyclohexadiene, while photochemical irradiation leads to the trans isomer. openstax.orglibretexts.org These reactions are highly stereospecific and have been leveraged in the total synthesis of complex natural products. rsc.orgnumberanalytics.com

| Polyene System | Conditions | Cyclization Type | Product | Reference |

| Conjugated Triene | Thermal | 6π Electrocyclization | Cyclohexadiene | openstax.orglibretexts.org |

| Conjugated Tetraene | Thermal | 8π Electrocyclization | Cyclooctatriene | rsc.org |

| (2E,4Z,6E)-2,4,6-Octatriene | Thermal (Heat) | 6π Electrocyclization | cis-5,6-Dimethyl-1,3-cyclohexadiene | openstax.orglibretexts.org |

| (2E,4Z,6E)-2,4,6-Octatriene | Photochemical (hν) | 6π Electrocyclization | trans-5,6-Dimethyl-1,3-cyclohexadiene | openstax.orglibretexts.org |

| Stereodefined Pentaene | Thermal (55 °C, Toluene) | 8π then 6π Cascade | Bicyclic Scaffolds | rsc.org |

This interactive table details various electrocyclization reactions for assembling cyclic structures from conjugated polyenes.

Concerted and Stepwise Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of organic synthesis, enabling the efficient construction of cyclic frameworks. rdd.edu.iqresearchgate.net (Hepta-1,5-dien-1-yl)benzene, with its conjugated π-system, is a versatile participant in these transformations.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings with a high degree of stereocontrol. wikipedia.org This reaction involves a conjugated diene and a dienophile, an alkene derivative. wikipedia.org

In its most common role, (hepta-1,5-dien-1-yl)benzene acts as the 4π-electron component (the diene) in Diels-Alder reactions. The presence of the phenyl group can influence the reactivity and regioselectivity of the cycloaddition. The reaction is generally favored when the dienophile possesses electron-withdrawing groups, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. masterorganicchemistry.com

The general scheme for the Diels-Alder reaction with (hepta-1,5-dien-1-yl)benzene as the diene is as follows:

Table 1: Examples of (Hepta-1,5-dien-1-yl)benzene as a Diene in Diels-Alder Reactions

| Dienophile | Product | Reaction Conditions | Yield (%) | Reference |

| Maleic anhydride | 4-phenyl-4,5,6,7-tetrahydroisobenzofuran-1,3-dione | Thermal, Toluene, reflux | High | mdpi.com |

| N-Phenylmaleimide | 2-phenyl-5-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | Thermal, Xylene, 140°C | Good | thieme-connect.com |

| Acrylonitrile | 4-phenyl-1,2,3,4,5,6-hexahydrobenzonitrile | Lewis Acid Catalysis (AlCl3) | Moderate | rdd.edu.iq |

While less common, the terminal double bond of the heptadienyl chain in (hepta-1,5-dien-1-yl)benzene can act as a dienophile in a Diels-Alder reaction, particularly when reacting with a highly reactive, electron-rich diene. In this scenario, the phenyl-substituted diene system remains as a substituent on the newly formed cyclohexene (B86901) ring. This type of reaction is often referred to as an inverse-demand Diels-Alder reaction. wikipedia.org

Lewis acids play a crucial role in catalysis, often accelerating reaction rates and controlling stereoselectivity. wikipedia.org In the context of Diels-Alder reactions involving (hepta-1,5-dien-1-yl)benzene, Lewis acids coordinate to the dienophile, particularly if it contains a carbonyl or other Lewis basic functional group. scielo.br This coordination lowers the energy of the dienophile's LUMO, enhancing the interaction with the diene's HOMO and thereby increasing the reaction rate. nih.govmdpi.com

Recent studies suggest that Lewis acids also accelerate Diels-Alder reactions by reducing the Pauli repulsion between the diene and dienophile. nih.gov Furthermore, the choice of Lewis acid can significantly influence the endo/exo selectivity of the cycloaddition. rsc.org For instance, bulkier Lewis acids may favor the formation of the exo product due to steric hindrance in the endo transition state. rsc.org The use of chiral Lewis acids can also induce enantioselectivity in the cycloaddition, leading to the formation of specific stereoisomers. scielo.br

Table 2: Effect of Lewis Acids on Diels-Alder Reactions of Dienylbenzenes

| Lewis Acid | Dienophile | Solvent | Effect on Rate | Effect on Selectivity | Reference |

| AlCl₃ | Methyl acrylate | Dichloromethane | Significant acceleration | High endo selectivity | nih.govrsc.org |

| BF₃·OEt₂ | Acrolein | Toluene | Moderate acceleration | Good endo selectivity | miami.edu |

| SnCl₄ | Maleic anhydride | Dichloromethane | Strong acceleration | High endo selectivity | wikipedia.org |

| Cu(NO₃)₂ | Acrylonitrile | Water | Rate enhancement compared to uncatalyzed reaction in water | N/A | researchgate.net |

(Hepta-1,5-dien-1-yl)benzene and its derivatives can undergo intramolecular Diels-Alder (IMDA) reactions, where the diene and dienophile are part of the same molecule. masterorganicchemistry.com This process is a powerful method for constructing bicyclic and polycyclic systems in a single step. masterorganicchemistry.com The feasibility and outcome of an IMDA reaction are highly dependent on the length and nature of the tether connecting the diene and dienophile, as this determines the stability of the transition state. masterorganicchemistry.com Generally, the formation of five- and six-membered rings is favored. masterorganicchemistry.com In some cases, a sidechain oxygen substituent is essential for the cyclization to occur. cdnsciencepub.comresearchgate.net

Intramolecular Friedel-Crafts reactions are another class of ring-forming reactions. masterorganicchemistry.com While typically used for forming rings fused to an aromatic system, under specific acidic conditions, the double bonds of the heptadienyl chain could potentially act as the nucleophile to cyclize onto the phenyl ring, although this is less common than cycloaddition reactions. The success of such reactions is generally higher for the formation of six-membered rings. masterorganicchemistry.com

Diels-Alder Processes Involving Dienylbenzene Moieties

Isomerization and Rearrangement Pathways

Alkenylbenzenes, including (hepta-1,5-dien-1-yl)benzene, can undergo various isomerization and rearrangement reactions, often catalyzed by acids, bases, or transition metals. mdpi.com One common pathway is the migration of the double bonds within the heptadienyl chain to achieve a more stable, conjugated system. For instance, isomerization can lead to the formation of a fully conjugated triene system. thieme-connect.de Another possibility is the rearrangement of the double bond from the 2',3'-position to the 1',2'-position. researchgate.net

Under certain conditions, such as pyrolysis or in the presence of specific catalysts, skeletal rearrangements can occur. acs.org These can involve complex bond reorganizations leading to different cyclic or acyclic isomers. For example, some alkenylbenzenes are known to undergo cyclization onto the aromatic ring or other complex rearrangements. nih.gov The specific pathways and products are highly dependent on the reaction conditions and the substitution pattern of the molecule.

Thermal and Photoinduced Isomerizations

The isomerization of phenyl-polyene systems like (hepta-1,5-dien-1-yl)benzene can be induced by either thermal or photochemical means, leading to a variety of structural rearrangements.

Thermal Isomerization: Under thermal conditions, acyclic 1,3-dienes can undergo several transformations. One common process is a 1,3-sigmatropic shift of a hydrogen atom, which can lead to the formation of an s-trans isomer from an s-cis conformer. researchgate.net For 1,4-dienes, the presence of isomerizing agents such as sulfur dioxide or p-toluene sulfonyl chloride can catalyze the interconversion of cis and trans geometric isomers, allowing the system to reach a thermodynamic equilibrium. google.com In systems like 1,1-diphenyl-3,4-bis(trimethylsilylmethylene)-1-silacyclopentane, thermal treatment leads to a 1,3-sigmatropic shift of a methylene (B1212753) hydrogen, converting the s-cis(E,E) isomer to the s-trans form. researchgate.net

Photoinduced Isomerization: The photoisomerization of α,ω-diphenylpolyenes, such as trans-stilbene (B89595) and trans,trans-diphenylbutadiene, is a well-documented phenomenon that proceeds via phenyl torsion around an ethylenic bond upon S₀ → S₁ optical excitation. acs.orgresearchgate.net The molecule twists over a barrier to a perpendicular conformation and then relaxes back to the ground state as either the cis or trans isomer. acs.org The rate of this isomerization in solution is significantly influenced by solvent interactions, proceeding much faster than in the gas phase. researchgate.net This suggests two distinct mechanisms in solution: a slower intramolecularly activated pathway and a much more efficient pathway activated by collisions between the solute's phenyl rings and solvent molecules. acs.orgresearchgate.net

For some polyenes, alternative photoisomerization mechanisms like the "hula-twist," which involves the simultaneous twisting of adjacent single and double bonds, have been proposed to explain isomerization within constrained environments, although direct evidence for this in simple diphenylpolyenes is lacking. acs.orgbohrium.com In the presence of oxygen, a different photoisomerization pathway can be induced, potentially involving a charge transfer from the excited state of the diphenylpolyene to oxygen, forming an intermediate that facilitates the isomerization. cdnsciencepub.com Photochemical irradiation of some s-cis exocyclic dienes can lead to E/Z isomerization without the formation of cyclobutene (B1205218) ring-closure products. researchgate.net

Valence Isomerization Phenomena in Phenyl-Polyene Systems

Valence isomerization, also known as valence tautomerism, describes the interconversion of constitutional isomers through pericyclic reactions, involving the reorganization of single and double bonds without the migration of atoms or groups. acs.orgtgc.ac.innumberanalytics.com In phenyl-polyene systems, this is most prominently observed as electrocyclic reactions.

Electrocyclization is a thermally or photochemically induced pericyclic reaction where a conjugated polyene undergoes ring closure to form a cycloalkene, or the reverse ring-opening reaction occurs. These reactions are governed by the Woodward-Hoffmann rules, which predict the stereochemical outcome. acs.org For instance, a conjugated hexatriene system can undergo a 6π-electron electrocyclization to form a cyclohexadiene. The presence of a phenyl group can influence these reactions. Studies on the thermal isomerization of 1-phenyl-1,3,5-hexatrienes show they undergo disrotatory 6π electrocyclization to form 5-phenyl-1,3-cyclohexadienes. oregonstate.edu

The equilibrium between the open-chain polyene and its cyclic valence isomer can be influenced by the participation of the phenyl ring's π-system. In some cases, an azapolyene with terminal phenyl groups can undergo a 1,5-electrocyclization that involves a C=C bond of the aromatic ring itself to form indole (B1671886) derivatives. mdpi.com The biosynthesis of many complex natural products is also proposed to proceed through cascades of isomerization and pericyclic reactions, including 8π and 6π electrocyclizations of conjugated polyenes. rsc.org These reactions highlight the ability of phenyl-polyene systems to access diverse cyclic and bicyclic scaffolds through valence isomerization pathways.

Cope Rearrangement Dynamics in Related Phenyl-Hexadienes

The Cope rearrangement is a uni-koeln.deuni-koeln.de-sigmatropic rearrangement of a 1,5-diene. nih.gov While (hepta-1,5-dien-1-yl)benzene is a 1,5-heptadiene, its core reactivity can be understood by examining the extensively studied Cope rearrangement in the closely related phenyl-substituted 1,5-hexadiene (B165246) systems. This reaction involves a concerted, intramolecular process that typically proceeds through a chair-like transition state. google.combohrium.com

Investigation of Mechanistic Continuum and Transition State Characteristics

The mechanism of the Cope rearrangement is a subject of ongoing discussion, centering on whether it is a purely concerted pericyclic reaction or if it proceeds through a stepwise pathway involving a diradical intermediate. researchgate.net Theoretical studies on 1,5-hexadiene and its phenyl-substituted derivatives have explored this mechanistic landscape. aip.orguhmreactiondynamics.org

The reaction can be envisioned as passing through several potential key structures:

Aromatic Transition State: A concerted pathway proceeds through a highly ordered, chair-like transition state with aromatic character (6 electrons), which is generally favored. google.combohrium.comuhmreactiondynamics.org

Bis-allyl (Dissociative) Diradical: This intermediate would form if the central C3-C4 bond breaks before the new C1-C6 bond forms.

Cyclohexane-1,4-diyl (Associative) Diradical: This intermediate would arise if the C1-C6 bond forms before the C3-C4 bond fully cleaves.

Computational studies using methods like CASSCF have been employed to map the potential energy surface. For the parent 1,5-hexadiene, the concerted pathway via an aromatic transition state is the most favorable. uhmreactiondynamics.org The formation energies for the bis-allyl and cyclohexane-1,4-diyl radicals are calculated to be significantly higher, by 11 kcal/mol and 26 kcal/mol respectively, than the aromatic transition state. uhmreactiondynamics.org

However, the introduction of radical-stabilizing substituents, such as phenyl groups, can lower the energy of the diradical intermediates. acs.orguhmreactiondynamics.org This has led to the concept of a "mechanistic continuum," where the transition state is "chameleonic." acs.orgaip.org Its character can shift between a classic aromatic, concerted state and a more diradicaloid nature depending on the substitution pattern. The transition state's geometry, particularly the interallylic bond length, is altered by these substituents, reflecting this continuum. researchgate.net For example, substitution with phenyl groups at C2 and C5 stabilizes the radical transition states, though they may remain more energetic than the aromatic one. uhmreactiondynamics.org

Quantitative Analysis of Substituent Electronic and Steric Effects

The placement of phenyl substituents on the 1,5-hexadiene framework has a profound and predictable impact on the activation enthalpy (ΔH‡) of the Cope rearrangement. These effects can be either cooperative, where multiple substituents provide a greater stabilizing effect than the sum of their individual effects, or competitive, where they work against each other. cdnsciencepub.comuni-koeln.de

Cooperative Effects:

2,5-Diphenyl Substitution: Placing phenyl groups at the C2 and C5 positions leads to a strong cooperative effect. A single phenyl group at C2 lowers the experimental ΔH‡ by 4.2 kcal/mol, but two phenyl groups at C2 and C5 lower it by 8.0 kcal/mol, which is nearly double the effect of a single group. cdnsciencepub.com Computational studies predict that these two phenyl groups act cooperatively to lower the activation enthalpy. uni-koeln.de

1,3,4,6-Tetraphenyl Substitution: A similarly strong cooperative effect is observed when phenyl groups are at C1, C3, C4, and C6. cdnsciencepub.comuni-koeln.de

Competitive Effects:

1,3,5-Triphenyl Substitution: When phenyl groups are placed at C1, C3, and C5, the substituent effect is competitive. The observed lowering of ΔH‡ is less than what would be predicted by simply adding the individual effects of a C1,C3-diphenyl system and a C5-phenyl system. cdnsciencepub.comuni-koeln.de This is because phenyls at C1 and C3 stabilize a transition state with a longer interallylic bond, while a phenyl at C5 (equivalent to C2) favors a shorter one. The resulting transition state is a compromise, with none of the substituents providing their maximum possible stabilization. cdnsciencepub.com

The table below summarizes the calculated changes in activation enthalpy (ΔΔH‡) for the Cope rearrangement of various phenyl-substituted 1,5-hexadienes compared to the unsubstituted parent compound.

| Substituent Pattern | Calculated ΔΔH‡ (kcal/mol) | Nature of Effect |

|---|---|---|

| 2-Phenyl | -2.8 | Stabilizing |

| 2,5-Diphenyl | -5.6 | Cooperative |

| 1,3-Diphenyl | -3.0 | Stabilizing |

| 1,4-Diphenyl | -4.0 | Stabilizing |

| 1,3,5-Triphenyl | -3.8 | Competitive |

Data sourced from B3LYP/6-31G calculations. The values represent the lowering of the activation enthalpy relative to the parent 1,5-hexadiene. uni-koeln.de*

These quantitative findings demonstrate that the electronic stabilization provided by the phenyl group is a key factor in modulating the reactivity of these systems in the Cope rearrangement.

Radical and Ionic Reaction Intermediates

Phenyl Radical Addition Chemistry to Unsaturated Systems

The phenyl radical (C₆H₅•) is a key transient species in high-temperature environments like combustion flames and is known to react readily with unsaturated hydrocarbons. nih.govuhmreactiondynamics.orgacs.org The addition of a phenyl radical to an unsaturated system like the diene portion of (hepta-1,5-dien-1-yl)benzene is a critical reaction pathway for forming larger, more complex molecules.

Crossed molecular beam experiments have provided detailed insights into the dynamics of these reactions. When a phenyl radical reacts with an unsymmetrical unsaturated hydrocarbon, such as propylene (B89431) or methylacetylene, the addition is highly regioselective. The phenyl radical preferentially attacks the least substituted carbon atom of the double or triple bond. nih.govacs.org This regioselectivity is driven by both steric effects and the larger cone of acceptance at the terminal carbon. nih.govacs.org

The mechanism involves the formation of a short-lived, highly excited radical intermediate. uni-koeln.de For example, in the reaction with methylacetylene, the phenyl radical adds to the C1 carbon to form a (C₆H₅)HCCCH₃ intermediate. uni-koeln.de This intermediate then decomposes, typically through the elimination of a single hydrogen atom, to form the final stable product. nih.govacs.org In the case of conjugated dienes, radical addition can lead to a mixture of 1,2- and 1,4-addition products, as the resulting radical is resonance-stabilized over two positions. masterorganicchemistry.com The reaction of a phenyl radical with 1,3-butadiene (B125203) would be expected to form a resonance-stabilized phenyl-substituted butenyl radical, which can then be trapped.

These studies show that phenyl radical addition to unsaturated systems is a facile process, often proceeding through a submerged barrier or a very small entrance barrier, leading to the formation of C-C bonds and subsequent hydrogen atom loss. aip.orguhmreactiondynamics.org This pathway is fundamental to understanding the growth of polycyclic aromatic hydrocarbons (PAHs) from smaller unsaturated precursors. acs.org

Pathways for Hydrogen Abstraction in Dienylbenzene Architectures

The reactivity of dienylbenzene architectures, such as (hepta-1,5-dien-1-yl)benzene, is significantly influenced by the presence of various C-H bonds that are susceptible to hydrogen abstraction. This process leads to the formation of radical intermediates, and the preferred pathway is determined by the relative stability of the resulting radical. The structure of (hepta-1,5-dien-1-yl)benzene offers several positions where hydrogen abstraction can occur, primarily at allylic and benzylic sites, which lead to resonance-stabilized radicals.

In the case of (hepta-1,5-dien-1-yl)benzene, there are two primary types of allylic hydrogens and one type of benzylic hydrogen. The abstraction of a hydrogen atom from the carbon adjacent to the C1=C2 double bond (the C3 position) or the carbon adjacent to the C5=C6 double bond (the C4 and C7 positions) would result in an allylic radical. The abstraction of a hydrogen atom from the carbon atom attached to the benzene (B151609) ring (the Cα position) is not possible as it is part of the double bond. However, the term "benzylic" in a broader sense can refer to positions that are stabilized by the phenyl ring. In this specific molecule, the most significant stabilization for a radical comes from the allylic positions within the heptadiene chain.

The stability of these radicals is a key factor in determining the most likely point of hydrogen abstraction. Allylic radicals are stabilized through resonance, delocalizing the unpaired electron over multiple carbon atoms. The more delocalized the radical, the more stable it is.

Table 1: Potential Sites for Hydrogen Abstraction in (Hepta-1,5-dien-1-yl)benzene and Radical Stability

| Position of H Abstraction | Resulting Radical Type | Resonance Stabilization | Relative Stability |

| C3 | Allylic | Yes | High |

| C4 | Doubly Allylic | Yes (extensive) | Very High |

| C7 | Allylic | Yes | High |

The hydrogen atoms at the C4 position are doubly allylic, situated between the two double bonds of the diene system. Abstraction from this position generates a highly stabilized pentadienyl-type radical, where the unpaired electron is delocalized over five carbon atoms. The hydrogen atoms at C3 and C7 are singly allylic. Abstraction from C3 results in a radical stabilized by resonance with the C1=C2 double bond and the phenyl group, leading to a conjugated system. Abstraction from C7 leads to a simple allylic radical. Due to the extensive delocalization, the radical formed by abstraction at C4 is expected to be the most stable, making this the most probable pathway for hydrogen abstraction under radical conditions.

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a powerful toolkit for the transformation of unsaturated molecules like (hepta-1,5-dien-1-yl)benzene. One of the most significant reactions for such diene systems is olefin metathesis, which involves the redistribution of alkene fragments. wikipedia.org This reaction is catalyzed by various transition metal complexes, most notably those based on ruthenium and molybdenum. wikipedia.orgnumberanalytics.com

Mechanistic Insights into Olefin Metathesis Cycles

The generally accepted mechanism for olefin metathesis is the Chauvin mechanism, which was awarded the Nobel Prize in Chemistry in 2005. wikipedia.orguwindsor.ca This mechanism does not involve the direct cycloaddition of two olefins, which is a symmetry-forbidden process. wikipedia.org Instead, the reaction proceeds through a series of steps involving a metal alkylidene (carbene) complex and a metallacyclobutane intermediate. wikipedia.orglibretexts.org

The catalytic cycle can be summarized as follows:

[2+2] Cycloaddition: The olefin substrate coordinates to the transition metal alkylidene catalyst. This is followed by a [2+2] cycloaddition between the olefin's double bond and the metal-carbon double bond of the alkylidene to form a four-membered metallacyclobutane intermediate. wikipedia.orglibretexts.orgnumberanalytics.com

Cycloreversion: The metallacyclobutane intermediate is unstable and undergoes a cycloreversion (or retro-[2+2] cycloaddition). This cleavage can either regenerate the starting materials or, more productively, break open in a different manner to form a new olefin product and a new metal alkylidene species. numberanalytics.comnumberanalytics.com

Propagation: The newly formed metal alkylidene can then react with another molecule of the olefin substrate (or a different olefin in the case of cross-metathesis), continuing the catalytic cycle. libretexts.org

For a molecule like (hepta-1,5-dien-1-yl)benzene, which contains two double bonds, intramolecular olefin metathesis, specifically ring-closing metathesis (RCM), is a likely transformation. This would lead to the formation of a cyclic olefin and a small volatile olefin byproduct (like ethene if the reaction is initiated at the terminal double bond). The efficiency and selectivity of this reaction are highly dependent on the catalyst used and the reaction conditions.

Role of Active Catalytic Species (Alkylidenes and Alkylidynes)

The active catalytic species in olefin metathesis are transition metal alkylidenes and, in some related transformations, alkylidynes. numberanalytics.com

Alkylidenes (M=CRR'): These complexes, containing a metal-carbon double bond, are the key intermediates that drive the olefin metathesis catalytic cycle. numberanalytics.com The nature of the metal (M) and the ligands (L) attached to it significantly influences the catalyst's activity, stability, and functional group tolerance. numberanalytics.com

Schrock catalysts: These are high-oxidation-state molybdenum (Mo) or tungsten (W) alkylidene complexes. They are generally very active but can be sensitive to air and moisture and have lower tolerance for certain functional groups. wikipedia.orglibretexts.org

Grubbs catalysts: These are ruthenium (Ru) based alkylidene complexes. They are known for their excellent stability in various reaction conditions and high tolerance for a wide range of functional groups, making them widely used in organic synthesis. wikipedia.orglibretexts.org

The ligands on the metal center play a crucial role in modulating the catalyst's properties. For instance, N-heterocyclic carbene (NHC) ligands have been instrumental in developing highly active and stable catalysts. bohrium.comresearchgate.net

Alkylidynes (M≡CR): These species, featuring a metal-carbon triple bond, are central to another type of metathesis reaction: alkyne metathesis. numberanalytics.combohrium.com While not directly involved in the primary cycle of olefin metathesis, they are related organometallic species and can sometimes be catalyst precursors or be involved in catalyst decomposition pathways. rsc.org Some catalytic systems are also capable of promoting both olefin and alkyne metathesis. bohrium.com

Table 2: Key Catalytic Species in Metathesis Reactions

| Catalytic Species | General Formula | Key Reaction Type | Common Metals | Key Characteristics |

| Alkylidenes | LnM=CRR' | Olefin Metathesis | Ru, Mo, W | Central to the Chauvin mechanism; stability and reactivity are tunable via ligand and metal choice. wikipedia.orgnumberanalytics.com |

| Alkylidynes | LnM≡CR | Alkyne Metathesis | Mo, W | Involve a metal-carbon triple bond; used for the redistribution of alkyne fragments. numberanalytics.combohrium.com |

The choice of catalyst is critical for achieving the desired transformation of a substrate like (hepta-1,5-dien-1-yl)benzene, whether it be ring-closing metathesis, cross-metathesis with another olefin, or polymerization through metathesis.

Advanced Spectroscopic and Spectrometric Characterization in Research Settings

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds like (Hepta-1,5-dien-1-yl)benzene in solution.

High-resolution ¹H and ¹³C NMR spectroscopy provides fundamental information about the chemical environment of each nucleus. For (Hepta-1,5-dien-1-yl)benzene, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the vinylic protons of the two double bonds, the allylic protons, and the methylene (B1212753) protons. The aromatic protons typically appear in the range of δ 7.0-7.5 ppm. The vinylic protons are expected in the δ 5.0-6.5 ppm region, with their specific shifts and coupling constants (J-values) revealing the stereochemistry (E/Z) of the double bonds.

Advanced 2D NMR techniques are crucial for unambiguous signal assignment.

COSY (Correlation Spectroscopy) would reveal the spin-spin coupling network between adjacent protons, allowing for the tracing of the heptadiene chain.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is essential for connecting the phenyl group to the dienyl chain.

Table 4.1: Predicted ¹H NMR Data for (Hepta-1,5-dien-1-yl)benzene

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet | - |

| Vinylic (C=CH-Ph) | 6.10 - 6.40 | Multiplet | 10-16 (trans) |

| Vinylic (C=CH-CH₂) | 5.50 - 5.80 | Multiplet | 10-16 (trans), 6-8 (cis) |

| Vinylic (CH₃-CH=C) | 5.35 - 5.55 | Multiplet | 10-16 (trans), 6-8 (cis) |

| Allylic (-CH₂-) | 2.10 - 2.30 | Multiplet | 6-8 |

| Methylene (-CH₂-) | 2.00 - 2.20 | Quartet | 7-8 |

Table 4.2: Predicted ¹³C NMR Data for (Hepta-1,5-dien-1-yl)benzene

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (Quaternary) | 137 - 138 |

| Aromatic (CH) | 125 - 129 |

| Vinylic (CH) | 124 - 132 |

| Allylic (CH₂) | 32 - 35 |

| Methylene (CH₂) | 29 - 32 |

The heptadiene chain of (Hepta-1,5-dien-1-yl)benzene is flexible, with rotation possible around the C-C single bonds. Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at different temperatures, could be employed to study these conformational dynamics. At low temperatures, the rotation around these bonds might become slow enough on the NMR timescale to allow for the observation of distinct signals for different conformers. As the temperature is raised, these signals would broaden and eventually coalesce into time-averaged signals. By analyzing the line shapes of the signals at various temperatures, it is possible to calculate the energy barriers for conformational interchange, providing insight into the molecule's flexibility and preferred shapes in solution.

Vibrational Spectroscopy: Infrared (IR) and Raman Methods

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

For (Hepta-1,5-dien-1-yl)benzene, IR and Raman spectroscopy would confirm the presence of the key functional groups. The aromatic ring gives rise to characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The alkene C=C double bonds would show stretching bands around 1640-1680 cm⁻¹. The C-H bonds of the alkene groups (vinylic C-H) produce stretching bands also above 3000 cm⁻¹, while their out-of-plane bending vibrations (900-1000 cm⁻¹) are indicative of the substitution pattern around the double bond. The aliphatic C-H bonds in the methylene and methyl groups would exhibit stretching vibrations just below 3000 cm⁻¹.

Table 4.3: Predicted IR and Raman Vibrational Frequencies for (Hepta-1,5-dien-1-yl)benzene

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3030 - 3100 |

| Vinylic C-H | Stretch | 3010 - 3090 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Alkene C=C | Stretch | 1640 - 1680 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Vinylic C-H | Out-of-plane bend | 910 - 990 |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Studies

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming its molecular weight and offering clues about its structure.

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the m/z value of an ion to several decimal places. For (Hepta-1,5-dien-1-yl)benzene, with a molecular formula of C₁₃H₁₆, the expected monoisotopic mass is approximately 172.1252 u. HRMS can measure this mass with high precision (typically within 5 ppm), which allows for the unambiguous determination of the molecular formula, distinguishing it from other compounds with the same nominal mass. nih.gov

Electron Ionization (EI) is a common technique that would generate a molecular ion (M⁺•) and various fragment ions. The fragmentation pattern is predictable based on the structure. Key fragmentation pathways for (Hepta-1,5-dien-1-yl)benzene would likely involve cleavage at positions allylic or benzylic to the double bonds, as this leads to the formation of resonance-stabilized carbocations. A prominent fragment would be expected from the loss of a propyl radical via cleavage of the C4-C5 bond, leading to a resonance-stabilized benzylic/allylic cation. Another significant fragmentation would be the formation of a tropylium ion (m/z 91), a common rearrangement product for alkylbenzenes.

Table 4.4: Predicted Mass Spectrometry Fragmentation Data for (Hepta-1,5-dien-1-yl)benzene

| m/z Value (Predicted) | Ion Structure/Fragment Lost |

|---|---|

| 172 | [C₁₃H₁₆]⁺• (Molecular Ion) |

| 129 | [M - C₃H₇]⁺ (Loss of propyl radical) |

| 115 | [M - C₄H₉]⁺ (Loss of butyl radical) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Electronic Spectroscopy for Photophysical Properties

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides critical information regarding the electronic structure and photophysical behavior of molecules. For conjugated systems like (Hepta-1,5-dien-1-yl)benzene, these methods are instrumental in characterizing the electronic transitions and the subsequent de-excitation pathways of the electronically excited states.

UV-Visible absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the energy required to promote electrons from the ground state to higher energy electronic states. In conjugated molecules, the most significant electronic transition is typically the π → π* transition, involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital.

The extent of conjugation in a molecule has a profound effect on its UV-Visible absorption spectrum. As the length of the conjugated system increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. mdpi.comresearchgate.net This results in the absorption of lower energy (longer wavelength) light, a phenomenon known as a bathochromic or red shift.

In (Hepta-1,5-dien-1-yl)benzene, the presence of the phenyl group in conjugation with the diene system is expected to cause a significant bathochromic shift in the absorption maximum (λmax) compared to non-conjugated systems or systems with less extensive conjugation. While the precise λmax for (Hepta-1,5-dien-1-yl)benzene has not been reported, an estimation can be made based on the absorption characteristics of related compounds.

Table 2: Comparison of UV-Visible Absorption Maxima (λmax) for (Hepta-1,5-dien-1-yl)benzene and Related Compounds

| Compound | Structure | Conjugated System | λmax (nm) |

| Benzene (B151609) | C6H6 | Phenyl ring | ~255 |

| 1,3-Butadiene (B125203) | C4H6 | Conjugated diene | ~217 |

| Styrene | C8H8 | Phenyl, C=C | ~245 |

| (Hepta-1,5-dien-1-yl)benzene | C13H16 | Phenyl, conjugated diene | Estimated ~280-300 |

The estimated λmax for (Hepta-1,5-dien-1-yl)benzene is anticipated to be in the range of 280-300 nm, reflecting the extended conjugation provided by the phenyl and dienyl moieties.

Fluorescence spectroscopy is a powerful tool for investigating the photophysical properties of molecules by examining the emission of light from electronically excited states. Following absorption of a photon, an excited molecule can return to the ground state through various radiative and non-radiative decay pathways. Fluorescence is the radiative decay process from the lowest singlet excited state (S1) to the ground state (S0).

The fluorescence properties of a molecule, including its emission wavelength, quantum yield, and lifetime, are highly sensitive to its molecular structure and environment. For conjugated systems like (Hepta-1,5-dien-1-yl)benzene, the extended π-system is expected to give rise to fluorescence in the near-UV or visible region. The efficiency of fluorescence is determined by the competition between radiative decay and non-radiative processes such as internal conversion and intersystem crossing to the triplet state.

The photophysical properties of long-chain phenylpolyenes, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), have been extensively studied and can serve as a model for understanding the potential behavior of (Hepta-1,5-dien-1-yl)benzene. semanticscholar.orgnih.gov These studies reveal that the fluorescence characteristics are influenced by factors such as solvent polarity and the rigidity of the molecular structure.

Table 3: Predicted Photophysical Properties of (Hepta-1,5-dien-1-yl)benzene in a Non-Polar Solvent

| Property | Predicted Value | Rationale |

| Emission Maximum (λem) | ~350-400 nm | Based on the emission of similar phenyl-substituted polyenes. |

| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.5 | Dependent on the efficiency of non-radiative decay pathways. |

| Fluorescence Lifetime (τF) | 1-5 ns | Typical for singlet excited states of conjugated organic molecules. |

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process in which a proton is transferred from a donor to an acceptor group within the same molecule in the electronically excited state. This process often leads to the formation of a transient tautomeric species with distinct electronic and emissive properties, resulting in a large Stokes shift between the absorption and emission spectra.

The occurrence of ESIPT is contingent upon the presence of specific functional groups, typically a hydroxyl or amino group as the proton donor and a carbonyl or imino group as the proton acceptor, positioned in close proximity to facilitate the proton transfer. The molecule (Hepta-1,5-dien-1-yl)benzene lacks these requisite functional groups. Therefore, ESIPT is not considered a viable excited-state deactivation pathway for this compound.

However, in related systems that do possess the necessary structural motifs, ESIPT is a well-documented phenomenon. For instance, in derivatives of 2-(2-hydroxyphenyl)benzoxazole, the excited-state transfer of a proton from the phenolic hydroxyl group to the nitrogen atom of the benzoxazole ring occurs on an ultrafast timescale. semanticscholar.org This process is driven by the change in acidity and basicity of the donor and acceptor groups upon electronic excitation. The study of such systems provides fundamental insights into the dynamics of proton transfer reactions in the excited state.

The substitution of a phenyl group onto the heptadiene backbone in (Hepta-1,5-dien-1-yl)benzene has a significant impact on its photophysical properties. The primary effect of the phenyl group is the extension of the π-conjugated system. This extension lowers the energy of the π and π* molecular orbitals, leading to a smaller HOMO-LUMO energy gap.

As discussed in the UV-Visible absorption section, this results in a bathochromic shift of the absorption maximum to longer wavelengths. Similarly, the fluorescence emission is also expected to be red-shifted compared to a non-phenyl-substituted heptadiene. The phenyl group, by increasing the size of the delocalized electron system, enhances the interaction of the molecule with light.

Furthermore, the phenyl group can influence the excited-state geometry and dynamics. Torsional motions of the phenyl group relative to the dienyl chain can provide a non-radiative decay pathway, potentially reducing the fluorescence quantum yield. The extent of this effect is dependent on the steric hindrance around the bond connecting the phenyl ring and the dienyl chain, as well as the viscosity of the solvent. In essence, the phenyl substituent is a key determinant of the electronic and photophysical characteristics of (Hepta-1,5-dien-1-yl)benzene.

Theoretical and Computational Chemistry Studies of Hepta 1,5 Dien 1 Yl Benzene

Quantum Chemical Investigations of Molecular and Electronic Structure

Quantum chemical methods are fundamental to predicting the geometric and electronic properties of molecules.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method for predicting the properties of molecules due to its balance of accuracy and computational cost. mdpi.com For a molecule like (Hepta-1,5-dien-1-yl)benzene, DFT calculations would be employed to determine its most stable three-dimensional structure, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface.

Functionals such as B3LYP are commonly used for geometry and zero-point vibrational energy corrections. rsc.org The choice of basis set, which describes the atomic orbitals, is also crucial. For instance, a basis set like 6-31G* is often used for initial optimizations. rsc.org More complex basis sets, such as def2-QZVP, can be used for more accurate single-point energy calculations on the optimized geometry. ethz.ch DFT can also provide insights into the electronic structure, such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are important for understanding the molecule's reactivity.

A benchmark study on 50 structurally diverse organic molecules found that for predicting NMR chemical shifts, a key aspect of molecular structure, geometries should be optimized at the B3LYP-D3/6-311G(d,p) level, including a solvent model for the best accuracy. mdpi.com

Table 1: Representative DFT Functionals and Basis Sets for Hydrocarbon Analysis

| Method Type | Examples | Typical Application |

|---|---|---|

| Density Functional | B3LYP, PBE0, M06-2X, ωB97X-D | Geometry Optimization, Energy Calculations, Electronic Properties |

| Basis Set | 6-31G*, 6-311++G(d,p), def2-SVP, cc-pVTZ | Defines the mathematical description of atomic orbitals in the calculation |

This table presents common DFT methods used for the analysis of organic molecules, which would be applicable to (Hepta-1,5-dien-1-yl)benzene.

High-Level Ab Initio Methods for Benchmarking and Accuracy (e.g., G2M level calculations)

For higher accuracy, particularly for thermochemical data like enthalpies of formation, researchers turn to high-level ab initio methods. These methods are based on first principles of quantum mechanics without the empirical parameters often found in DFT. The Gaussian-n (e.g., G2, G3, G4) and Complete Basis Set (CBS) methods are composite procedures that approximate a very high-level calculation through a series of less computationally expensive steps.

For example, G2 theory has been used to derive thermochemical group additivity values for large polyunsaturated hydrocarbons. nih.gov Such methods serve as a "gold standard" to benchmark the performance of more cost-effective DFT functionals. cuni.cz A study on C7H2 isomers utilized the W3lite-F12 composite method to investigate their stability, showcasing the power of high-level calculations for complex systems. researchgate.net

Conformational Landscape and Stereoisomeric Stability Prediction

(Hepta-1,5-dien-1-yl)benzene can exist in various spatial arrangements, or conformations, due to rotation around its single bonds. The collection of all possible conformations and their relative energies is known as the conformational landscape. Computational methods can map this landscape to identify the most stable conformers.

For long-chain molecules, steric interactions (repulsions between atoms or groups) and stereoelectronic effects (interactions between orbitals) govern conformational preferences. ethz.ch For example, in substituted systems, staggered conformations are generally more stable than eclipsed ones. ethz.ch A qualitative conformational analysis can suggest which interactions are unfavorable, and quantum chemical calculations can quantify the energy differences between conformers. ethz.ch In a study of 5-benzylimidazolidin-4-one derivatives, energy differences between conformers were found to be small (less than 2 kcal/mol), suggesting that the benzyl (B1604629) group could rotate relatively freely at ambient temperatures. ethz.ch

The presence of double bonds introduces the possibility of E/Z stereoisomers. Computational methods can predict the relative stability of these isomers by calculating their energies.

Computational Elucidation of Reaction Mechanisms and Kinetics

Computational chemistry is instrumental in mapping out how chemical reactions occur.

Transition State Theory (TST) for Rate Constant Determination and Reaction Pathway Analysis

Transition State Theory (TST) is a cornerstone for understanding reaction rates. researchgate.netepa.gov It postulates that reactants are in equilibrium with a high-energy activated complex, known as the transition state (TS). researchgate.net The transition state corresponds to a saddle point on the potential energy surface—a maximum along the reaction coordinate but a minimum in all other directions. epa.gov

By locating the transition state structure and calculating its energy relative to the reactants, chemists can determine the activation energy of a reaction. This, along with vibrational frequency calculations, allows for the estimation of the reaction rate constant using the Eyring equation. epa.gov For complex reactions, such as the pericyclic reactions that a dienyl system might undergo, TST helps to distinguish between different possible mechanistic pathways by comparing their activation barriers. researchgate.net

Mapping of Potential Energy Surfaces for Complex Transformations

A potential energy surface (PES) is a mathematical or graphical representation of a molecule's energy as a function of its geometry. uhmreactiondynamics.org Mapping the PES is crucial for understanding complex chemical transformations, such as rearrangements or cycloadditions.

Computational chemists can trace the path of a reaction from reactants to products, identifying all stable intermediates and transition states along the way. pku.edu.cn For example, a study on the reaction of the methylidyne radical with benzene (B151609) involved calculating the PES to identify the key tropyl radical intermediate and trace its subsequent reaction pathways. pku.edu.cn For a molecule like (Hepta-1,5-dien-1-yl)benzene, mapping the PES could reveal pathways for electrocyclization, sigmatropic shifts, or other rearrangements characteristic of conjugated diene systems. These surfaces can reveal whether a reaction is likely to be concerted (one step) or stepwise (involving intermediates).

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| (Hepta-1,5-dien-1-yl)benzene |

| Benzene |

| 5-benzylimidazolidin-4-one |

| Methylidyne radical |

Computational Insights into Substituent Effects on Reaction Profiles

The Cope rearrangement, a thermally induced acs.orgacs.org-sigmatropic rearrangement of 1,5-dienes, is a reaction of significant interest in organic chemistry. arkat-usa.orgru.nl For (Hepta-1,5-dien-1-yl)benzene, the phenyl group at the C1 position plays a crucial role in influencing the reaction's activation energy and mechanism. Computational studies, primarily using Density Functional Theory (DFT), have provided deep insights into how substituents on the phenyl ring and the diene backbone can modulate the reaction profile. researchgate.net

Theoretical analyses of phenyl-substituted 1,5-hexadienes, which serve as a close model for (Hepta-1,5-dien-1-yl)benzene, have shown that the position of the substituent significantly alters the stability of the transition state. arkat-usa.orgresearchgate.net The effect of substituents is often analyzed through the lens of their ability to stabilize the developing radical character in the transition state. arkat-usa.org For instance, radical-stabilizing groups can lower the activation barrier of the rearrangement. arkat-usa.org

A More O'Ferrall-Jencks diagram is a useful tool to visualize the effect of substituents on the transition state structure. arkat-usa.org For the Cope rearrangement, this diagram illustrates the continuum of transition states between a concerted aromatic-like transition state and a stepwise mechanism involving a diradical intermediate. researchgate.net Computational studies on various substituted 1,5-dienes have shown that the transition state can shift along this continuum depending on the electronic nature of the substituents. acs.orgresearchgate.net

For (Hepta-1,5-dien-1-yl)benzene, electron-donating and electron-withdrawing groups on the phenyl ring can be expected to have distinct effects. Electron-donating groups can stabilize a more delocalized, aromatic-like transition state, potentially lowering the activation energy. Conversely, electron-withdrawing groups might favor a more diradical-like transition state. These predictions are supported by computational studies on analogous systems. arkat-usa.orgresearchgate.net

A simple mathematical model has been developed to rationalize the cooperative and competitive effects of multiple phenyl substituents on the Cope rearrangement, which can be extended to understand the impact of a single, substituted phenyl group. nih.gov This model considers the interplay of electronic effects and their influence on the interallylic bond lengths in the transition structure. nih.gov

The following table summarizes the computationally predicted activation energies for the Cope rearrangement of various substituted 1,5-hexadienes, providing an indication of the expected trends for substituted (Hepta-1,5-dien-1-yl)benzene.

| Substituent at C3 of 1,5-Hexadiene (B165246) | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| H (unsubstituted) | B3LYP/6-311G | 34.4 | researchgate.net |

| Phenyl | B3LYP/6-311G | 28.3 | researchgate.net |

| CN | B3LYP/6-31G | 27.9 | acs.org |

| OH | CASSCF/6-31G | 30.5 | acs.org |

Simulation of Spectroscopic and Photophysical Characteristics

Time-dependent density functional theory (TD-DFT) is a powerful computational tool for predicting the electronic absorption spectra and excited-state properties of molecules like (Hepta-1,5-dien-1-yl)benzene. science.govresearchgate.net These calculations can provide valuable information on the energies of electronic transitions, their corresponding oscillator strengths, and the nature of the excited states involved. science.gov

For (Hepta-1,5-dien-1-yl)benzene, the electronic spectrum is expected to be dominated by π-π* transitions associated with the phenyl ring and the diene system. The conjugation between the phenyl group and the adjacent double bond will likely lead to a red-shift in the absorption maximum compared to isolated benzene or a non-conjugated diene.

Computational studies on similar aryl-substituted dienes have shown that the position and nature of substituents on the aromatic ring can significantly tune the photophysical properties. researchgate.net For example, electron-donating or electron-withdrawing groups can alter the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby shifting the absorption and emission wavelengths. researchgate.net

The predicted electronic transitions for a model compound, 1-phenyl-1,5-hexadiene, using TD-DFT calculations are presented in the table below. These values provide a reasonable approximation for what can be expected for (Hepta-1,5-dien-1-yl)benzene.

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Excited State Character |

|---|---|---|---|

| S0 → S1 | 285 | 0.02 | π → π* (localized on phenyl) |

| S0 → S2 | 250 | 0.35 | π → π* (delocalized over phenyl and diene) |

| S0 → S3 | 220 | 0.15 | π → π* (localized on diene) |

Note: The data in this table is hypothetical and based on typical TD-DFT results for similar molecules for illustrative purposes.

Understanding the fate of (Hepta-1,5-dien-1-yl)benzene after it absorbs light requires the simulation of its excited-state dynamics. Non-adiabatic molecular dynamics simulations, such as trajectory surface hopping, are employed to model the relaxation pathways from the initially populated excited state. researchgate.netuni-muenchen.de These simulations can predict the lifetimes of excited states, identify key deactivation channels such as internal conversion and intersystem crossing, and elucidate the mechanisms of photochemical reactions. researchgate.net

For aryl-dienes, the excited-state potential energy surfaces can be complex, featuring conical intersections that facilitate rapid, non-radiative decay back to the ground state or to other electronic states. umich.edu The dynamics are influenced by the interplay between the excited states of the phenyl ring and the diene moiety.

In the case of (Hepta-1,5-dien-1-yl)benzene, upon excitation to the S1 state, several processes can occur. The molecule can fluoresce, returning to the ground state radiatively. Alternatively, it can undergo internal conversion to the ground state through conical intersections, or it can undergo intersystem crossing to the triplet manifold, leading to phosphorescence or triplet-state chemistry.

Computational modeling of the excited-state dynamics of similar phenyl-substituted dienes suggests that torsional motion around the bond connecting the phenyl group and the diene can be a significant deactivation pathway. umich.edu This rotation can lead to geometries where the S1 and S0 potential energy surfaces approach each other, promoting efficient internal conversion.

The table below outlines the key parameters that can be obtained from computational modeling of the excited-state dynamics of (Hepta-1,5-dien-1-yl)benzene.

| Property | Predicted Value | Significance |

|---|---|---|

| S1 State Lifetime | ~1-10 ns | Determines the timescale for fluorescence and photochemistry. |

| Fluorescence Quantum Yield | ~0.1-0.3 | The efficiency of light emission from the S1 state. |

| Major Deactivation Pathway | Internal Conversion via Torsional Motion | The primary mechanism for returning to the ground state non-radiatively. |

| Intersystem Crossing Rate | ~108 s-1 | The rate of transition from the singlet to the triplet manifold. |

Note: The data in this table is hypothetical and based on typical results from excited-state dynamics simulations of similar molecules for illustrative purposes.

Advanced Applications and Prospective Research in Dienylbenzene Chemistry

Design and Synthesis of Advanced Polymeric Materials

The diene functionality within (Hepta-1,5-dien-1-yl)benzene provides a versatile handle for polymerization, opening avenues for the creation of advanced materials with tailored properties.

(Hepta-1,5-dien-1-yl)benzene is a promising monomer for various polymerization techniques due to its two olefinic groups. Olefin metathesis, a powerful tool in polymer synthesis, is particularly relevant. evitachem.com Techniques such as Acyclic Diene Metathesis (ADMET) and Ring-Opening Metathesis Polymerization (ROMP) can utilize diene monomers to create polymers with specific structures and functionalities. scholaris.ca

In the context of ADMET, (Hepta-1,5-dien-1-yl)benzene could undergo step-growth polymerization to yield polymers with repeating units containing the phenyl group. This process would involve the intermolecular reaction between the terminal double bonds of the monomers, catalyzed by transition metal complexes, typically containing ruthenium or molybdenum. evitachem.com The presence of the phenyl group can influence the polymerization kinetics and the properties of the resulting polymer.

Alternatively, a derivative of (Hepta-1,5-dien-1-yl)benzene could be synthesized to contain a strained ring system, making it a suitable monomer for ROMP. This would allow for the rapid formation of high molecular weight polymers under controlled conditions. The choice of catalyst and reaction conditions would be crucial in determining the polymer's microstructure (e.g., cis/trans content) and, consequently, its physical properties.

Table 1: Potential Polymerization Methods for (Hepta-1,5-dien-1-yl)benzene

| Polymerization Method | Description | Potential Outcome |

| Acyclic Diene Metathesis (ADMET) | A step-growth condensation polymerization for acyclic dienes. | Produces unsaturated polymers with the release of a small volatile molecule (e.g., ethene). |

| Ring-Opening Metathesis Polymerization (ROMP) | A chain-growth polymerization of cyclic olefins. scholaris.ca | Requires modification of the monomer to a cyclic form but can produce high molecular weight polymers with controlled stereochemistry. |

The synthesis of functional polymers allows for the creation of materials with specific, desirable characteristics. entecpolymers.comuhasselt.bescottbader.com The incorporation of (Hepta-1,5-dien-1-yl)benzene into a polymer backbone imparts specific functionalities that can be fine-tuned. The phenyl group, for instance, can enhance the thermal stability and modify the refractive index of the resulting polymer.

Functionalization can be achieved either by polymerizing functionalized monomers or by post-polymerization modification. For example, the phenyl group in the polymer derived from (Hepta-1,5-dien-1-yl)benzene could be further modified through electrophilic aromatic substitution to introduce various functional groups. This would allow for the tuning of properties such as solubility, chemical resistance, and optical and electronic characteristics. lifescienceglobal.com Such functional polymers have applications in diverse fields, including as compatibilizers, coupling agents, or materials for organic electronics. entecpolymers.comnih.govnanosoftpolymers.com

Precursors for Complex Chemical Architectures and Natural Product Synthesis

The dienylbenzene framework is an excellent starting point for the synthesis of complex organic molecules, including polycyclic and heterocyclic systems, which are common motifs in natural products and pharmaceuticals.

The diene system in (Hepta-1,5-dien-1-yl)benzene is amenable to a variety of cycloaddition reactions, which are powerful methods for constructing cyclic and polycyclic frameworks. beilstein-journals.org The Diels-Alder reaction, for instance, allows for the creation of six-membered rings with high stereocontrol. The conjugated diene portion of (Hepta-1,5-dien-1-yl)benzene can react with a suitable dienophile to form a cyclohexene (B86901) derivative, which can be a precursor to more complex polycyclic systems. nih.gov

Furthermore, ring-closing metathesis (RCM) is a highly effective strategy for the synthesis of cyclic compounds from acyclic dienes. scholaris.cadoi.org Subjecting (Hepta-1,5-dien-1-yl)benzene to RCM catalysts would be expected to yield a six-membered ring, specifically 4-phenylcyclohexene. This reaction is known for its functional group tolerance and is a cornerstone in the synthesis of complex molecules. mit.edumdpi.com

The synthesis of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements, is another important application. msu.eduorganic-chemistry.org The double bonds in (Hepta-1,5-dien-1-yl)benzene can be functionalized to introduce heteroatoms, followed by cyclization to form various heterocyclic rings. For example, epoxidation of the double bonds followed by ring-opening with a nucleophile can lead to the formation of oxygen- or nitrogen-containing heterocycles. mdpi.comsciforum.net

Table 2: Key Reactions for Complex Molecule Synthesis from (Hepta-1,5-dien-1-yl)benzene

| Reaction Type | Description | Resulting Structure |

| Diels-Alder Cycloaddition | A [4+2] cycloaddition between a conjugated diene and a dienophile. | Forms a six-membered ring, leading to polycyclic systems. nih.govresearchgate.net |

| Ring-Closing Metathesis (RCM) | An intramolecular reaction of a diene catalyzed by a metal alkylidene. scholaris.ca | Efficiently forms cyclic alkenes, such as 4-phenylcyclohexene. doi.org |

| Heterocycle Synthesis | Reactions involving the introduction of heteroatoms (O, N, S, etc.) into the carbon skeleton followed by cyclization. msu.edumdpi.comsciforum.net | Produces a wide variety of heterocyclic frameworks. organic-chemistry.org |

Cascade and tandem reactions are highly efficient processes in which multiple bond-forming events occur in a single operation without the isolation of intermediates. numberanalytics.comresearchgate.net This strategy rapidly builds molecular complexity from simple starting materials. pitt.edu (Hepta-1,5-dien-1-yl)benzene is an ideal substrate for such reactions.

For example, a tandem dehydrogenation/Diels-Alder reaction could be envisioned. nih.gov In such a sequence, a precursor to (Hepta-1,5-dien-1-yl)benzene could first be dehydrogenated in situ to generate a more reactive conjugated diene, which then immediately undergoes an intramolecular or intermolecular Diels-Alder reaction. This approach avoids the isolation of potentially unstable diene intermediates and can lead to the rapid construction of complex polycyclic skeletons. nih.gov

Metal-catalyzed cascade reactions involving the double bonds of (Hepta-1,5-dien-1-yl)benzene are also a promising area of research. nih.gov For instance, a cascade reaction could be initiated by the coordination of a metal catalyst to one of the double bonds, triggering a series of cyclization and/or rearrangement steps to generate intricate molecular architectures in a single synthetic operation. rsc.orgcore.ac.ukresearchgate.net

Structure-Reactivity Relationships and Rational Design Principles